(2-Methoxy-1,1-dimethylethyl)amine hydrochloride CAS number 251660-96-5
(2-Methoxy-1,1-dimethylethyl)amine hydrochloride CAS number 251660-96-5
An In-depth Technical Guide to (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride (CAS: 251660-96-5)
Abstract
This technical guide provides a comprehensive overview of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride (CAS No. 251660-96-5), a specialized aliphatic amine building block relevant to researchers and professionals in drug discovery and medicinal chemistry. This document synthesizes critical information regarding its chemical identity, physicochemical properties, and key safety considerations. While specific, peer-reviewed synthesis and analytical protocols for this exact molecule are not prevalent in public literature, this guide presents logical, experience-driven frameworks for its preparation and characterization based on established principles of organic chemistry. The core focus is to elucidate the compound's utility as a structural scaffold, leveraging its unique combination of a sterically hindered primary amine and a methoxy moiety to facilitate the development of novel chemical entities.
Molecular Profile and Physicochemical Properties
(2-Methoxy-1,1-dimethylethyl)amine hydrochloride is a primary amine salt characterized by a tertiary carbon atom adjacent to the nitrogen, which imparts significant steric hindrance. The presence of a methoxy group introduces a polar ether linkage, influencing solubility and potential hydrogen bonding interactions. These structural features make it a valuable intermediate for creating molecules with tailored pharmacological profiles.
Chemical Structure
Caption: A plausible retrosynthetic pathway for the target amine.
Generalized Synthetic Protocol
The following protocol is a conceptual, yet experimentally sound, approach. Researchers should perform appropriate literature searches for analogous transformations to optimize reaction conditions.
Step 1: Synthesis of 1-Methoxy-2-methylpropane
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To a cooled (0 °C) suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF), add 2-methyl-1-propanol (1.0 eq.) dropwise. Causality: The strong base deprotonates the alcohol to form a nucleophilic alkoxide.
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Allow the mixture to warm to room temperature and stir for 30 minutes.
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Add methyl iodide (1.1 eq.) and stir the reaction at room temperature overnight.
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Quench the reaction carefully with water and extract the product with diethyl ether.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via distillation.
Step 2: Nitration to form 1-Methoxy-2-methyl-2-nitropropane
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This step is challenging and requires specific conditions. A potential route involves free-radical nitration, though selectivity can be an issue. Alternatively, conversion of the corresponding tertiary halide (not synthesized here) via nucleophilic substitution with a nitrite salt could be explored.
Step 3: Reduction to (2-Methoxy-1,1-dimethylethyl)amine
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Dissolve the nitro intermediate (1.0 eq.) in methanol or ethanol.
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Add Palladium on carbon (10 mol%) to the solution.
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until starting material is consumed (monitor by TLC or GC-MS). Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitroalkanes to primary amines. [1]4. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
Step 4: Formation of the Hydrochloride Salt
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Dissolve the crude amine product in anhydrous diethyl ether or dichloromethane.
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Cool the solution to 0 °C.
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Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. Causality: The basic amine reacts with HCl to form the stable, solid hydrochloride salt, which facilitates isolation and improves handling and stability. [2]4. Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Purification and Validation
The final product's purity should be assessed using High-Performance Liquid Chromatography (HPLC). Purification of the hydrochloride salt is typically achieved through recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol. The identity must be confirmed via the analytical methods described in the following section.
Analytical Characterization Framework
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following is a standard workflow for validating a novel small molecule like (2-Methoxy-1,1-dimethylethyl)amine hydrochloride.
Caption: Standard analytical workflow for compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Although experimental spectra for this specific compound were not found, its structure allows for a reliable prediction of the expected signals.
¹H NMR (Expected Signals, 400 MHz, DMSO-d₆):
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δ ~8.2-8.5 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange.
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δ ~3.4 ppm (singlet, 2H): Methylene protons (-CH₂-) adjacent to the ether oxygen.
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δ ~3.2 ppm (singlet, 3H): Methyl protons of the methoxy group (-OCH₃).
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δ ~1.2 ppm (singlet, 6H): Protons of the two equivalent geminal methyl groups (-C(CH₃)₂). The singlet multiplicity is due to the absence of adjacent protons.
¹³C NMR (Expected Signals, 100 MHz, DMSO-d₆):
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δ ~78-80 ppm: Methylene carbon (-CH₂-).
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δ ~58-60 ppm: Methoxy carbon (-OCH₃).
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δ ~55-57 ppm: Quaternary carbon (-C(CH₃)₂).
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δ ~22-24 ppm: Geminal methyl carbons (-C(CH₃)₂).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the free base.
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Technique: Electrospray Ionization (ESI) in positive mode is ideal.
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Expected Ion: The primary ion observed would be the protonated molecule [M+H]⁺ corresponding to the free base (C₅H₁₃NO).
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Calculated m/z for [C₅H₁₃NOH]⁺: 104.11.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is suitable for purity analysis. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid. Detection can be achieved via UV-Vis (after derivatization, as the molecule lacks a strong chromophore) or, more effectively, with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
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Gas Chromatography (GC): Analysis of the free base can be performed using a polar capillary column. This is useful for assessing the purity of the amine intermediate before salt formation. [3]
Utility in Medicinal Chemistry and Drug Discovery
(2-Methoxy-1,1-dimethylethyl)amine hydrochloride serves as a valuable building block for constructing more complex molecules intended for biological screening. Its utility stems from two key structural features:
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The Sterically Hindered Primary Amine: The gem-dimethyl groups adjacent to the amine significantly influence its reactivity and basicity. This steric bulk can be strategically employed to direct reactions to other parts of a molecule or to create ligands that fit into specific enzyme or receptor pockets while preventing unwanted side reactions. This motif is less common than unhindered primary amines, offering a route to novel chemical space.
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The Methoxy Group: The methoxy group is a ubiquitous feature in approved drugs. [4]Its inclusion can improve aqueous solubility, act as a hydrogen bond acceptor, and block metabolic oxidation that might occur at an analogous methylene or methyl group. This can lead to improved pharmacokinetic profiles (e.g., longer half-life) in drug candidates. [4] This compound can be used as a key intermediate in the synthesis of libraries for various targets, including those traditionally modulated by phenethylamine-type ligands, by providing a unique aliphatic scaffold. [5][6]Its availability from commercial suppliers underscores its role in enabling chemistry for drug discovery programs. [7][8]
Safety, Handling, and Storage
Proper handling of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride is crucial. The compound is classified as acutely toxic if swallowed and warrants careful management in a laboratory setting.
GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Code(s) | Description |
| Acute Toxicity, Oral | GHS07 | Warning | H302 | Harmful if swallowed. [7] |
| Skin Irritation | GHS07 | Warning | H315 | Causes skin irritation. |
| Eye Irritation | GHS07 | Warning | H319 | Causes serious eye irritation. |
| Respiratory Irritation | GHS07 | Warning | H335 | May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [9]* Personal Protective Equipment: Wear standard PPE, including a lab coat, nitrile gloves, and tightly fitting safety goggles with side shields. [10]* Handling Precautions: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [11]
Storage and Stability
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Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area. [8][9]The compound should be stored under an inert atmosphere to prevent degradation. [8]* Incompatibilities: Keep away from strong oxidizing agents and strong acids (other than for salt formation). [9]* Storage Class: Classified as a combustible solid (Storage Class 11). [7]
References
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2,2-Dimethyloxy-1-phenylethylamine hydrochloride | C10H16ClNO2 - PubChem - NIH. (n.d.). Retrieved from [Link]
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ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf. (n.d.). Retrieved from [Link]
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